Midodrine hydrochloride is a synthetic, orally active α1-adrenergic agonist. [] It acts as a prodrug, rapidly metabolized to its pharmacologically active metabolite, desglymidodrine. [, ] Midodrine is primarily investigated for its role in managing orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. [, ] Research focuses on understanding its mechanism in various forms of orthostatic hypotension, including neurogenic orthostatic hypotension, and its potential in managing other conditions related to circulatory dysfunction. [, , ]
The synthesis of Midodrine involves several steps, primarily focusing on the reaction of key intermediates. A notable method includes:
This process has been refined over time to improve yield and safety, minimizing the use of hazardous reagents like sodium azide, which was previously part of some synthesis routes .
Midodrine features a complex molecular structure characterized by:
The molecular structure can be represented using various chemical notation systems, including SMILES and InChI identifiers, which provide insights into its connectivity and stereochemistry .
Midodrine participates in several key chemical reactions:
Midodrine acts primarily through its metabolite desglymidodrine, which selectively binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells. This binding initiates:
The pharmacokinetics show that peak plasma concentrations of desglymidodrine occur approximately 30 minutes post-administration, with a bioavailability of about 93% .
Midodrine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Midodrine's primary applications include:
Midodrine (C₁₂H₁₈N₂O₄) was first synthesized in 1971 through a multi-step route starting from 1,4-dimethoxybenzene. The original pathway involved Friedel-Crafts acylation with chloroacetyl chloride to yield 2-chloro-1-(2,5-dimethoxyphenyl)ethanone, followed by amination with ammonia to form the corresponding amino ketone. Subsequent borohydride reduction produced the key intermediate 1-(2,5-dimethoxyphenyl)-2-aminoethanol [2] [5]. The final step coupled this intermediate with chloroacetyl chloride to form 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, which underwent azidation and catalytic hydrogenolysis to yield midodrine [2].
Significant optimization occurred in the 1990s to address industrial scalability:
Table 1: Evolution of Midodrine Synthesis Methods
Synthetic Stage | Traditional Approach (1970s) | Modern Optimization (1990s) |
---|---|---|
Amination | Gaseous ammonia, 40°C, 12 hrs | Liquid ammonia/KOH, 25°C, 4 hrs |
Reduction | NaBH₄ in methanol, 0°C, 50% yield | NaBH₄ in isopropanol, −5°C, 88% yield |
Final Coupling | Chloroacetyl chloride, reflux, 70% | Chloroacetamide/K₂CO₃, 60°C, 92% |
Overall Yield | 28–32% | 65–72% |
Midodrine exemplifies targeted prodrug engineering. As a hydrophilic glycine amide (log P = −0.49), it traverses intestinal barriers via passive diffusion and amino acid transporters [6] [8]. Its design leverages enzymatic activation: plasma esterases hydrolyze midodrine within 30 minutes to desglymidodrine (ST-1059), the active α₁-adrenergic agonist [1] [8]. This conversion occurs systemically but avoids central nervous system effects due to desglymidodrine’s poor blood-brain barrier permeability (log P = 0.15) [1] [6].
Racemic optimization presented unique challenges:
Table 2: Pharmacokinetic Properties of Midodrine vs. Metabolite
Property | Midodrine (Prodrug) | Desglymidodrine (Active Metabolite) |
---|---|---|
Molecular Weight | 254.28 g/mol | 203.24 g/mol |
log P (Predicted) | −0.49 to −0.95 | −0.01 to 0.15 |
tₘₐₓ (Oral) | 0.5 hr | 1–2 hr |
t₁/₂ | 25 min | 2–4 hr |
Bioavailability | 93% | >90% |
Industrial production faces three primary hurdles:
Scalability analyses reveal:
Market dynamics further influence production:
Table 3: Global Midodrine Market and Production Landscape (2024–2033)
Parameter | 2024 Status | 2033 Projection | Growth Driver |
---|---|---|---|
Market Value | $850M | $1.5B | Aging population (+3.1%/yr OH cases) |
API Production Volume | 80 tonnes/yr | 140 tonnes/yr | POTS indication expansion |
Regional Capacity | North America: 45% | Asia-Pacific: 52% | Cost-efficient manufacturing hubs |
Production Cost | $25,000/kg | $18,000/kg | Continuous-flow process adoption |
Table 4: Key Compound Identifiers for Midodrine
Identifier Type | Value |
---|---|
CAS Registry | 42794-76-3 |
PubChem CID | 4195 |
IUPAC Name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Molecular Formula | C₁₂H₁₈N₂O₄ |
Developmental Codes | ST-1085, TS-701 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4